![molecular formula C13H12N4O2 B2549208 5-methyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)isoxazole-3-carboxamide CAS No. 1396783-59-7](/img/structure/B2549208.png)
5-methyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)isoxazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound belongs to the class of organic compounds known as phenylpyrazoles . These are compounds containing a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, an effective synthesis convention of pyrazolo[1,5-a]pyrimidines, pyrazolo[5,1-c]triazines, thieno[2,3-b]pyridines, and polysubstituted pyridines containing 1,2,3,-triazole moiety from the reaction of sodium 3-(5-methyl-1-(p-toly)-1H-1,2,3-triazol-4-yl)-3-oxoprop-1-en-1-olate with the fitting heterocyclic amines and its diazonium salt, and active methylene compounds, individually .
Chemical Reactions Analysis
The chemical reactions involving similar compounds have been reported. For instance, the reaction of 5-amino-3-methyl-1-phenyl-1H-pyrazole with azlactones under solvent-free conditions with heating furnished tetrahydro-1H-pyrazolo [3,4-b]pyridines .
Scientific Research Applications
- Pyrazolo[1,5-a]pyrimidines, including our compound of interest, have been investigated for their antitrypanosomal activity . Trypanosomiasis, caused by protozoan parasites of the genus Trypanosoma, is a neglected tropical disease. These compounds show promise as potential therapeutic agents against trypanosomal infections.
- Another area of interest is the antischistosomal activity of pyrazolo[1,5-a]pyrimidines. Schistosomiasis, caused by blood flukes (Schistosoma species), affects millions of people worldwide. Compounds like our target molecule may offer novel treatment options .
- Some pyrazolo[1,5-a]pyrimidines exhibit inhibitory effects on HMG-CoA reductase, a key enzyme in cholesterol biosynthesis. These compounds could potentially be developed as cholesterol-lowering drugs .
- COX-2 (cyclooxygenase-2) inhibitors are used to manage pain and inflammation. Pyrazolo[1,5-a]pyrimidines have shown COX-2 inhibitory activity, making them relevant in the field of pain management .
- AMP (adenosine monophosphate) phosphodiesterase inhibitors have applications in cardiovascular diseases. Some pyrazolo[1,5-a]pyrimidines exhibit inhibitory effects on this enzyme, potentially impacting cyclic AMP signaling pathways .
- KDR (kinase insert domain receptor) inhibitors are being explored for their anti-angiogenic properties. Pyrazolo[1,5-a]pyrimidines have been investigated as potential KDR kinase inhibitors .
- These compounds have been studied as selective ligands for peripheral benzodiazepine receptors. These receptors are involved in various cellular processes, including mitochondrial function and neuroprotection .
Antitrypanosomal Activity
Antischistosomal Activity
HMG-CoA Reductase Inhibitors
COX-2 Selective Inhibitors
AMP Phosphodiesterase Inhibitors
KDR Kinase Inhibitors
Peripheral Benzodiazepine Receptor Ligands
Antimicrobial Agents and Antianxiety Agents
Mechanism of Action
Target of Action
Similar compounds, such as pyrazolo[1,5-a]pyrimidines, are known to be purine analogues . They have beneficial properties as antimetabolites in purine biochemical reactions .
Mode of Action
It can be inferred from related compounds that it may interact with its targets by inhibiting purine biochemical reactions .
Biochemical Pathways
Related compounds are known to inhibit purine biochemical reactions . This inhibition could potentially affect downstream processes such as DNA synthesis and cellular energy production.
Result of Action
Related compounds are known to have antitrypanosomal activity , suggesting that this compound may also have similar effects.
properties
IUPAC Name |
5-methyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O2/c1-9-6-11(16-19-9)13(18)14-7-10-8-15-17-5-3-2-4-12(10)17/h2-6,8H,7H2,1H3,(H,14,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POZCRIRMBSBZMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NCC2=C3C=CC=CN3N=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-methyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)isoxazole-3-carboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.